(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethylbenzimidazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-11-9-4-3-8(6-13)5-10(9)12(7)2/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAKEFLDQMBCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276987 | |
| Record name | 1,2-Dimethyl-1H-benzimidazole-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038387-94-8 | |
| Record name | 1,2-Dimethyl-1H-benzimidazole-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038387-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-1H-benzimidazole-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,2 Dimethyl 1h Benzo D Imidazol 6 Yl Methanol
Strategic Approaches to the Benzimidazole (B57391) Core Synthesis
The formation of the benzimidazole core is a cornerstone of the synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methanol. This bicyclic heteroaromatic system is typically constructed through reactions that form the imidazole (B134444) ring onto a pre-existing benzene (B151609) ring bearing the necessary precursor functionalities. Two principal methods for this transformation are the cyclization reactions involving diamine precursors and condensation reactions for heterocycle formation.
Cyclization Reactions Involving Diamine Precursors
A prevalent and classical approach to the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. rsc.orgsemanticscholar.org For the synthesis of a 1,2-dimethylated benzimidazole, a suitable starting material would be N¹-methylbenzene-1,2-diamine. The reaction of this diamine with acetic acid leads to the formation of the 1,2-dimethyl-1H-benzo[d]imidazole. The reaction proceeds through an initial acylation of one of the amino groups, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.
Alternatively, the Weidenhagen reaction provides another route, where an ortho-phenylenediamine is condensed with an aldehyde in the presence of an oxidizing agent. semanticscholar.org In the context of forming the 1,2-dimethylated core, N¹-methylbenzene-1,2-diamine could be reacted with acetaldehyde.
A plausible synthetic route starting from a substituted nitroaniline is also a common strategy. For instance, the reduction of a suitable ortho-nitroaniline precursor can generate the required ortho-phenylenediamine in situ, which can then undergo cyclization. rsc.orgresearchgate.net
| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |
| N¹-methylbenzene-1,2-diamine | Acetic Acid | Phillips-Ladenburg Cyclization | 1,2-Dimethyl-1H-benzo[d]imidazole | rsc.orgsemanticscholar.org |
| N¹-methylbenzene-1,2-diamine | Acetaldehyde | Weidenhagen Condensation | 1,2-Dimethyl-1H-benzo[d]imidazole | semanticscholar.org |
| 2-Nitro-N-methylaniline | Acetic Anhydride (B1165640) | Reductive Cyclization | 1,2-Dimethyl-1H-benzo[d]imidazole | rsc.orgresearchgate.net |
Condensation Reactions for Heterocycle Formation
Condensation reactions provide a versatile platform for the synthesis of the benzimidazole skeleton. These reactions often involve the one-pot combination of an ortho-phenylenediamine, an aldehyde, and an oxidizing agent. The reaction mechanism typically involves the formation of a Schiff base between the diamine and the aldehyde, which then undergoes oxidative cyclization to form the benzimidazole ring. nih.gov
For the specific synthesis of the 1,2-dimethylated core, N¹-methylbenzene-1,2-diamine would be condensed with acetaldehyde. Various oxidizing agents can be employed, contributing to the efficiency and mildness of the reaction conditions.
| Diamine Precursor | Aldehyde | Oxidizing Agent | Product | Reference |
| N¹-methylbenzene-1,2-diamine | Acetaldehyde | Air | 1,2-Dimethyl-1H-benzo[d]imidazole | nih.gov |
| N¹-methylbenzene-1,2-diamine | Acetaldehyde | Sodium Metabisulfite | 1,2-Dimethyl-1H-benzo[d]imidazole | nih.gov |
Regioselective Functionalization for Methyl and Methanol (B129727) Group Introduction
Following the successful construction of the 1,2-dimethyl-1H-benzo[d]imidazole core, the next critical phase of the synthesis is the regioselective introduction of the methanol group at the C-6 position. This requires careful control of the reaction conditions to ensure that the functionalization occurs at the desired location on the benzene ring.
Alkylation Strategies at Nitrogen Atoms
In a synthetic pathway where the benzimidazole core is formed without the N-1 methyl group, a subsequent N-alkylation step is necessary. The methylation of a 2-methyl-1H-benzo[d]imidazole can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity of this alkylation can be influenced by the reaction conditions.
Introduction of the Methanol Moiety at the C-6 Position
The introduction of a methanol group at the C-6 position of the pre-formed 1,2-dimethyl-1H-benzo[d]imidazole is a key transformation. A common and effective strategy to achieve this is through a two-step process involving formylation followed by reduction.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the imidazole ring activates the benzene ring of the benzimidazole system towards electrophilic substitution, directing the formylation to the C-6 position.
Once the 1,2-dimethyl-1H-benzo[d]imidazole-6-carbaldehyde is obtained, the final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for carbonyl groups. orientjchem.orgresearchgate.netmasterorganicchemistry.comsapub.org The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol.
An alternative pathway involves starting with a precursor that already contains a functional group at the desired position, which can be converted to the methanol group. For instance, starting with 4-nitrobenzyl alcohol, one could perform a series of reactions including reduction of the nitro group to an amine, methylation, and subsequent cyclization to form the final product. google.com A potential precursor, 4-(N-acetyl-N-methyl-amino)benzyl alcohol, has been synthesized, which upon further reaction steps could lead to the target molecule. prepchem.com
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| 1,2-Dimethyl-1H-benzo[d]imidazole | POCl₃, DMF | 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde | NaBH₄, Methanol | This compound |
| 4-Nitrobenzyl Alcohol | Reduction (e.g., H₂, Pd/C) | 4-Aminobenzyl alcohol | Methylating Agent | 4-(Methylamino)benzyl alcohol |
Direct Hydroxymethylation Approaches
The introduction of a hydroxymethyl group onto the benzimidazole ring system can be a challenging synthetic step. Direct hydroxymethylation of pre-formed 1,2-dimethyl-1H-benzo[d]imidazole would be the most straightforward approach to synthesizing this compound. This typically involves the reaction with formaldehyde (B43269) or a formaldehyde equivalent. While specific literature on the direct hydroxymethylation of 1,2-dimethyl-1H-benzo[d]imidazole is not extensively detailed, the general principles of electrophilic aromatic substitution on benzimidazole rings suggest that this reaction would likely require activation of the benzimidazole nucleus and carefully controlled reaction conditions to achieve regioselectivity at the 6-position.
One potential strategy involves the use of formaldehyde in the presence of a base. The reaction would proceed via an electrophilic attack of protonated formaldehyde on the electron-rich benzimidazole ring. The dimethyl substitution pattern influences the electron density of the benzene portion of the molecule, directing the substitution.
Alternatively, a more common approach to obtaining hydroxymethylated benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid bearing a hydroxyl group. For instance, the reaction of 4,5-dimethyl-1,2-phenylenediamine with glycolic acid would theoretically yield the isomeric (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. To obtain the desired 6-substituted isomer, one would need to start with 3,4-diaminotoluene (B134574) and introduce the second methyl group and the hydroxymethyl functionality in subsequent steps, which is a more complex synthetic route.
Given the limited direct examples, a hypothetical laboratory scale synthesis based on general hydroxymethylation procedures is presented in the table below.
| Reactant | Reagent | Conditions | Product | Yield (%) |
| 1,2-Dimethyl-1H-benzo[d]imidazole | Formaldehyde, Acetic Acid | Reflux, 6h | This compound | 45-55 |
Post-Synthetic Derivatizations of the Methanol Functionality
The hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Esterification Reactions and Ester Derivatives
The primary alcohol functionality of this compound can be readily converted to its corresponding esters through reaction with various acylating agents. Standard esterification conditions, such as reaction with an acid chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine, are generally effective. For example, treatment with acetic anhydride would yield (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methyl acetate. The use of different carboxylic acid derivatives allows for the introduction of a wide variety of ester functionalities.
| Starting Material | Acylating Agent | Base | Solvent | Product |
| This compound | Acetic Anhydride | Pyridine | Dichloromethane | (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methyl acetate |
| This compound | Benzoyl Chloride | Triethylamine | Tetrahydrofuran | (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methyl benzoate |
Etherification Reactions and Ether Derivatives
Ether derivatives of this compound can be synthesized through various etherification methods. The Williamson ether synthesis is a common and effective approach, involving the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide. This method allows for the introduction of a wide range of alkyl or aryl groups.
| Starting Material | Alkylating Agent | Base | Solvent | Product |
| This compound | Ethyl Iodide | Sodium Hydride | Tetrahydrofuran | 6-(Ethoxymethyl)-1,2-dimethyl-1H-benzo[d]imidazole |
| This compound | Benzyl Bromide | Potassium tert-butoxide | Dimethylformamide | 6-(Benzyloxymethyl)-1,2-dimethyl-1H-benzo[d]imidazole |
Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary alcohol of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, will typically yield the aldehyde, 1,2-dimethyl-1H-benzo[d]imidazole-6-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will lead to the formation of the carboxylic acid, 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylic acid.
| Starting Material | Oxidizing Agent | Solvent | Product |
| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane | 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde |
| This compound | Potassium Permanganate (KMnO4) | Water/Pyridine | 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid |
Halogenation of the Methanol Carbon and Subsequent Transformations
The hydroxyl group can be replaced by a halogen atom, such as chlorine or bromine, to generate a reactive intermediate for further synthetic transformations. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for this purpose. The resulting 6-(chloromethyl)- or 6-(bromomethyl)-1,2-dimethyl-1H-benzo[d]imidazole is a versatile precursor for nucleophilic substitution reactions.
| Starting Material | Halogenating Agent | Solvent | Product |
| This compound | Thionyl Chloride (SOCl2) | Chloroform | 6-(Chloromethyl)-1,2-dimethyl-1H-benzo[d]imidazole |
| This compound | Phosphorus Tribromide (PBr3) | Diethyl Ether | 6-(Bromomethyl)-1,2-dimethyl-1H-benzo[d]imidazole |
Amination Reactions via Intermediate Conversions
The halogenated intermediates, such as 6-(chloromethyl)-1,2-dimethyl-1H-benzo[d]imidazole, are excellent substrates for nucleophilic substitution reactions with a variety of amines. This allows for the introduction of a wide range of amino functionalities at the 6-position of the benzimidazole ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
| Intermediate | Amine | Base | Solvent | Product |
| 6-(Chloromethyl)-1,2-dimethyl-1H-benzo[d]imidazole | Diethylamine | Potassium Carbonate | Acetonitrile | N,N-Diethyl-1-((1,2-dimethyl-1H-benzo[d]imidazol-6-yl)methyl)amine |
| 6-(Chloromethyl)-1,2-dimethyl-1H-benzo[d]imidazole | Aniline | Triethylamine | Ethanol | N-((1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methyl)aniline |
Advanced Synthetic Strategies and Catalysis
Recent advancements in catalysis have provided powerful tools for the construction and functionalization of heterocyclic scaffolds, including the benzimidazole core. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional synthetic protocols.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. Although specific literature detailing the use of this compound as a direct substrate in these reactions is limited, the benzimidazole scaffold is well-suited for such transformations. Typically, a halogenated precursor, such as 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole, would be employed to couple with various partners.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide. libretexts.orgresearchgate.net This method is widely used for creating biaryl linkages and is tolerant of many functional groups, a critical feature for complex molecule synthesis. Research has demonstrated the successful Suzuki-Miyaura coupling of unprotected halo-benzimidazoles and other nitrogen-rich heterocycles, which historically posed challenges due to catalyst inhibition by the free N-H group. nih.gov The use of specialized palladium precatalysts and ligands enables these reactions to proceed under mild conditions with good to excellent yields. nih.gov For instance, a hypothetical synthesis could involve coupling 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole with an arylboronic acid to attach a new aryl group at the 6-position.
General Mechanism of Suzuki-Miyaura Coupling:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., bromo-benzimidazole) to form a Pd(II) complex. libretexts.org
Transmetalation: The organoboron reagent transfers its organic group to the palladium complex, facilitated by a base. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
| Reaction | Catalyst System | Key Features for Benzimidazoles | Potential Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., XPhos), Base (e.g., K₃PO₄) | Tolerant of N-H groups in unprotected benzimidazoles; mild reaction conditions. nih.gov | Functionalization of a halo-substituted 1,2-dimethyl-1H-benzo[d]imidazole precursor with various aryl or vinyl boronic acids. |
| Heck Reaction | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Ligands (e.g., phosphines), Base (e.g., Et₃N) | Forms C-C bonds by coupling aryl halides with alkenes; Benzimidazole-derived ligands have been used to create efficient palladium catalysts for this reaction. organic-chemistry.orgresearchgate.net | Introduction of alkenyl substituents onto the benzimidazole core from a halogenated precursor. |
The Heck reaction is another cornerstone of palladium catalysis, coupling aryl or vinyl halides with alkenes. organic-chemistry.org This reaction provides a direct route to introduce alkenyl groups. Palladium catalysts incorporating N-heterocyclic carbene (NHC) ligands derived from benzimidazole have shown excellent activity in Heck reactions, highlighting the synergy between the benzimidazole structure and transition metal catalysis. researchgate.net
Photo- and Electrocatalytic Synthetic Pathways
Modern synthetic chemistry is increasingly turning to photo- and electrocatalysis to drive reactions under mild conditions, often using light or electricity as traceless reagents.
Electrocatalysis offers a powerful, oxidant-free method for forming chemical bonds. An electrochemical approach for synthesizing 1,2-disubstituted benzimidazoles has been developed via an oxidative dehydrogenative C–N bond formation. acs.org This method avoids the need for transition metals and stoichiometric oxidants, proceeding under mild, undivided electrolytic conditions. acs.org Another electrosynthetic strategy involves the direct functionalization of the benzimidazole N-H position by generating a strong nucleophile via reduction at a carbon electrode, which can then react with various electrophiles. acs.org While not directly forming the core, this demonstrates the utility of electrochemistry in modifying the benzimidazole scaffold. A continuous flow system combining enzymatic and electrochemical catalysis has also been reported for synthesizing substituted benzimidazoles from aromatic alcohols and o-phenylenediamines, representing a highly efficient and green methodology. rsc.org
Photocatalysis utilizes light to generate excited states that can facilitate chemical reactions. The synthesis of benzimidazoles has been achieved using photocatalysts like titanium dioxide (TiO₂) under UV or visible light. cnr.itresearchgate.net One sustainable approach involves a one-pot, tandem process where a photocatalyst dehydrogenates an alcohol to produce both the hydrogen needed to reduce a starting nitroaniline and the aldehyde required for the subsequent cyclization to form the benzimidazole ring. cnr.itresearchgate.net Furthermore, s-tetrazine-functionalized hyper-crosslinked polymers have been developed as efficient, metal-free photocatalysts for the green synthesis of benzimidazoles in high yields with excellent recyclability. rsc.org
| Methodology | Catalyst/Conditions | Principle | Relevance to Benzimidazole Synthesis |
|---|---|---|---|
| Electrocatalysis | Pt or Carbon electrodes, undivided cell | Intramolecular C-N bond formation via electrochemical oxidative dehydrogenation. acs.org | Provides a transition-metal-free and oxidant-free route to the benzimidazole core. acs.org |
| Photocatalysis | TiO₂-based materials, visible light | Tandem alcohol dehydrogenation (to form aldehyde) and nitro reduction, followed by cyclization. cnr.itresearchgate.net | Sustainable, one-pot synthesis of the benzimidazole scaffold from simple precursors using light as the energy source. cnr.itresearchgate.net |
Sustainable and Green Chemistry Methodologies in Synthesis
Adherence to the principles of green chemistry is a major goal in contemporary chemical synthesis, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov The synthesis of benzimidazoles has been a fertile ground for the application of these principles. mdpi.comnih.gov
Key green strategies for benzimidazole synthesis include:
Use of Green Solvents: Reactions have been developed in environmentally benign media like water or deep eutectic solvents (DESs). nih.govnih.gov DESs can act as both the solvent and the catalyst, simplifying the reaction setup and workup. nih.gov
Solvent-Free Conditions: Many modern protocols avoid organic solvents altogether, often using microwave irradiation or mechanical grinding to promote the reaction between o-phenylenediamine and an aldehyde. rasayanjournal.co.inrsc.org
Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as nanoparticles (e.g., ZnO, ZnS, Fe₂O₃) or catalysts on polymeric supports, is a significant advancement. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing cost and waste. rsc.org
One-Pot Reactions: Combining multiple synthetic steps into a single procedure (a "one-pot" reaction) improves efficiency and reduces the waste generated from intermediate purification steps. mdpi.com
These sustainable methods represent a significant improvement over classical procedures that often required stoichiometric reagents, harsh acids, and high temperatures. researchgate.net
Coordination Chemistry and Ligand Architecture
(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol as a Versatile Ligand
This benzimidazole (B57391) derivative possesses multiple potential donor atoms, allowing for a range of coordination behaviors.
This compound has two primary coordination sites: the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the methanol (B129727) group. This allows it to act as a neutral bidentate ligand, forming a stable chelate ring with a metal center. The imidazole nitrogen is a soft donor, favoring coordination with softer metal ions, while the methanol oxygen is a harder donor, with a preference for harder metal ions. This N,O-donor capability allows for the formation of stable complexes with a variety of metals.
In a manner similar to the related ligand (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, which has been shown to form cobalt(II) complexes, the target ligand is expected to coordinate in a bidentate fashion. tandfonline.com The formation of a five- or six-membered chelate ring is plausible, depending on the coordination geometry of the metal ion.
The substituents on the benzimidazole ring significantly influence the ligand's electronic and steric properties. The two methyl groups at the 1- and 2-positions have a positive inductive effect, increasing the electron density on the benzimidazole ring system. This enhanced electron density on the coordinating nitrogen atom can lead to stronger metal-ligand bonds.
Sterically, the methyl group at the 2-position can influence the coordination geometry around the metal center, potentially favoring specific coordination numbers or geometries to minimize steric hindrance. The flexibility of the hydroxymethyl group at the 6-position allows it to rotate and position itself for effective coordination with the metal ion. The steric and electronic properties of substituents on N-heterocyclic ligands are known to have a substantial effect on the properties of their metal complexes. researchgate.net
Synthesis of Metal Complexes Utilizing this compound
The synthesis of metal complexes with this ligand can be achieved through various standard synthetic methodologies.
Transition metals, with their partially filled d-orbitals, readily form complexes with N- and O-donor ligands.
Cobalt: Cobalt(II) complexes with the analogous ligand (1-methyl-1H-benzo[d]imidazol-2-yl)methanol have been synthesized, suggesting that similar complexes of this compound can be prepared. tandfonline.com A typical synthesis would involve the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate, with the ligand in a suitable solvent like methanol or ethanol.
Ruthenium: Ruthenium(II) and Ruthenium(III) are known to form stable complexes with benzimidazole-based ligands. nih.govnih.govdergi-fytronix.com The synthesis of a ruthenium complex could be achieved by reacting the ligand with a suitable ruthenium precursor, such as [RuCl2(p-cymene)]2, in an appropriate solvent.
Palladium: While specific data for the target ligand is not available, palladium(II) is known to form stable square planar complexes with N-donor ligands. The synthesis could be approached by reacting the ligand with a palladium(II) salt like palladium(II) chloride.
Nickel: Nickel(II) complexes with benzimidazole derivatives have been reported. nih.gov The synthesis of a nickel(II) complex of this compound would likely involve the reaction of a nickel(II) salt with the ligand in a 1:2 metal-to-ligand molar ratio.
Table 1: Representative Data for Transition Metal Complexes with Analogous Benzimidazole Ligands
| Metal | Analogous Ligand | Formula of Complex | Coordination Geometry | Reference |
| Cobalt(II) | (1-methyl-1H-benzo[d]imidazol-2-yl)methanol | [Co(Hmbm)2(OAc)2] | Distorted Octahedral | tandfonline.com |
| Ruthenium(II) | 2-pyridin-2-yl-1H-benzimidazole | [(η6-p-cymene)RuCl(pybim)] | Pseudo-octahedral | nih.gov |
| Nickel(II) | 2-(1H-benzimidazol-2-yl)-phenol | [Ni(L)2] | Square Planar | nih.gov |
This table presents data for complexes formed with ligands structurally similar to this compound to illustrate expected coordination behavior.
There is a lack of specific research on the complexation of this compound with main group elements. However, based on the hard and soft acid and base (HSAB) theory, the N-donor of the imidazole is softer and would be expected to form more stable complexes with heavier main group elements, while the harder O-donor of the methanol group would favor lighter main group elements.
Structural and Electronic Characterization of Metal Complexes
The interaction between a metal center and the this compound ligand, hereafter referred to as a dimethylbenzimidazole methanol ligand, can be thoroughly investigated using a suite of analytical techniques. These methods provide deep insights into the nature of the metal-ligand bond, the geometry of the resulting complex, and its electronic properties.
Spectroscopic Probes of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR in paramagnetic systems)
Spectroscopic techniques are fundamental in elucidating the coordination of dimethylbenzimidazole methanol ligands to metal ions.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to a metal center. The IR spectra of benzimidazole-derived ligands typically show a characteristic stretching vibration for the C=N imine group. nih.gov Upon complexation, the electron density in the benzimidazole ring is altered, leading to a shift in the frequency of this C=N band. nih.gov This shift, usually to a lower wavenumber, is indicative of the nitrogen atom's coordination to the metal ion. nih.govekb.eg Furthermore, changes in the bands associated with the hydroxyl (-OH) group of the methanol substituent can indicate its involvement, or lack thereof, in coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic properties of the metal complexes are often studied using UV-Vis spectroscopy. The spectra of benzimidazole complexes typically display intense absorption bands in the UV region, which are attributed to π–π* transitions within the aromatic system of the ligand. nih.gov Upon coordination with a transition metal, new bands may appear in the visible region. These are often assigned to ligand-to-metal charge transfer (LMCT) transitions, providing direct evidence of the electronic interaction between the ligand and the metal center. nih.govtandfonline.com The position and intensity of these bands can offer information about the coordination geometry and the nature of the metal ion. rdd.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the ligand's structure and its coordination mode. nih.govresearchgate.net Shifts in the signals of the protons and carbons near the coordinating nitrogen atom provide clear evidence of complex formation. researchgate.net However, for paramagnetic metal ions such as Cu(II), Ni(II), or Co(II), the presence of unpaired electrons leads to significant broadening and shifting of NMR signals, often rendering the spectra difficult to interpret in detail. nih.govresearchgate.net In such cases, specialized paramagnetic NMR techniques are required to obtain useful structural information. acs.org
Table 1: Representative Spectroscopic Data for Benzimidazole-Metal Complexes
| Complex Type | Technique | Key Observation | Implication |
|---|---|---|---|
| Benzimidazole-Cu(II) | IR | Shift in ν(C=N) vibration (6-35 cm⁻¹) | Coordination of imine nitrogen to Cu(II) nih.gov |
| Benzimidazole-Co(II) | UV-Vis | Appearance of new bands in the visible region | Ligand-to-Metal Charge Transfer (LMCT) nih.govtandfonline.com |
| Benzimidazole-Zn(II) | ¹H NMR | Downfield shift of aromatic protons | Coordination through imidazole ring nitrogen nih.gov |
| Paramagnetic Complexes | ¹H NMR | Signal broadening and large chemical shifts | Presence of unpaired electrons; complex structure nih.gov |
Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Spectroscopy
For complexes involving paramagnetic metal ions, magnetic susceptibility measurements and EPR spectroscopy are indispensable for characterizing their electronic structure and magnetic properties.
Magnetic Susceptibility: Measuring the magnetic moment of a complex provides information about the number of unpaired electrons on the metal center. nih.gov This data is crucial for determining the oxidation state and the spin state of the metal ion. For instance, magnetic moment values can help distinguish between different coordination geometries, such as high-spin octahedral or tetrahedral environments for Co(II) complexes. rdd.edu.iqresearchgate.net Copper(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying species with unpaired electrons, such as Cu(II) complexes. The shape and parameters of the EPR spectrum (e.g., g-values) provide detailed information about the symmetry of the coordination environment around the metal ion. researchgate.net For example, axial or rhombic spectra can indicate tetragonally distorted octahedral or square planar geometries. researchgate.netresearchgate.net The relationship between the g-values (g|| and g⊥) can also be used to identify the ground electronic state and the nature of the singly occupied molecular orbital (SOMO). researchgate.net
Table 2: Typical Magnetic Properties of Benzimidazole-Metal Complexes | Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | EPR Spectrum | | :--- | :--- | :--- | :--- | | Co(II) | High-Spin Octahedral | ~3.9 - 4.1 | Paramagnetic | | Ni(II) | Octahedral | ~3.2 | Paramagnetic | | Cu(II) | Distorted Octahedral/Square Planar | ~1.8 - 1.9 | Anisotropic, g|| > g⊥ researchgate.net | | Mn(II) | High-Spin Octahedral | ~5.2 | Paramagnetic rdd.edu.iq |
Crystal Structure Analysis of Metal-Organic Frameworks and Discrete Complexes
Discrete Complexes: For simple coordination compounds, crystal structure analysis reveals how the dimethylbenzimidazole methanol ligand binds to the metal center. It can confirm whether the ligand acts as a monodentate donor through the imidazole nitrogen or as a bidentate ligand, potentially involving the methanol's oxygen atom. The analysis also identifies the coordination geometry (e.g., tetrahedral, square planar, or octahedral) and the arrangement of other ligands and counter-ions in the crystal lattice. tandfonline.comnih.gov
Metal-Organic Frameworks (MOFs): Benzimidazole derivatives with multiple coordination sites can act as organic linkers to construct MOFs. mdpi.comnih.gov These are crystalline materials with extended porous networks. While the specific ligand this compound is primarily a monodentate or potentially bidentate linker, its derivatives could be designed to form such frameworks. researchgate.net Crystal structure analysis is essential for characterizing the topology, pore size, and dimensionality of these materials, which are critical for applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net
Catalytic Applications of Metal Complexes Containing this compound Ligands
Metal complexes incorporating benzimidazole-based ligands are highly valued for their catalytic activity in a wide range of organic transformations. The electronic and steric properties of the ligand can be tuned to enhance the efficiency and selectivity of the metal catalyst.
Homogeneous Catalysis (e.g., Oxidation, Reduction, C-C Coupling)
In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high activity and selectivity under mild reaction conditions.
C-C Coupling Reactions: Palladium complexes containing benzimidazole or N-heterocyclic carbene (NHC) ligands derived from benzimidazoles are exceptionally effective catalysts for C-C cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net These reactions are fundamental for synthesizing biaryls, which are important structures in pharmaceuticals and materials science. lookchem.com The benzimidazole ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle, often allowing the reactions to proceed at room temperature with high yields. researchgate.net
Oxidation and Reduction Reactions: Benzimidazole-metal complexes have also shown promise in catalytic oxidation and reduction processes. For example, metal-free imidazole-benzimidazole catalysts have been developed for the oxygen reduction reaction (ORR), a critical process in fuel cells. researchgate.net Furthermore, cobalt-benzimidazole complexes embedded in materials like reduced graphene oxide can act as efficient electrocatalysts for the oxygen evolution reaction (OER). rsc.org The synthesis of benzimidazole derivatives itself can involve catalytic oxidation steps. semanticscholar.orgnih.gov In reduction reactions, iridium and manganese complexes with cooperative ligands are used for the hydrogenation of various functional groups. mdpi.com
Table 3: Homogeneous Catalytic Applications of Benzimidazole-Type Complexes
| Reaction Type | Metal Catalyst | Substrates | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II) | Aryl halides, arylboronic acids | High yields at ambient temperature researchgate.netlookchem.com |
| Direct Arylation | Palladium(II) | Heteroaromatics, aryl halides | C-H bond activation tandfonline.com |
| Oxygen Reduction (ORR) | Metal-Free | Oxygen | Electrocatalysis for energy applications researchgate.net |
| N-Alkylation of Amines | Ruthenium(II) | Amines, alcohols | "Borrowing hydrogen" methodology mdpi.comtandfonline.com |
Potential in Heterogeneous Catalysis and Supported Catalysts
While homogeneous catalysts are highly active, their separation from the reaction products can be challenging. Immobilizing these catalysts onto solid supports creates heterogeneous systems that are easily recoverable and reusable. lookchem.com
Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, no specific scholarly articles or publicly available datasets detailing its quantum chemical calculations, molecular dynamics simulations, or related theoretical analyses were found.
General computational studies on various other substituted benzimidazole derivatives are present in the scientific literature. These studies often employ Density Functional Theory (DFT) for geometry optimization, electronic structure analysis (including Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the prediction of spectroscopic properties. Furthermore, Natural Bond Orbital (NBO) analysis is frequently used to understand intramolecular and intermolecular interactions, and Natural Transition Orbitals (NTOs) are utilized for characterizing electronic excited states. Molecular dynamics simulations are also a common tool for investigating the behavior of benzimidazole derivatives in solution.
However, the application of these specific computational methodologies to this compound has not been documented in the accessible scientific domain. Consequently, the detailed research findings, data tables, and in-depth analysis required to populate the requested article sections—from Geometry Optimization and Conformational Analysis (5.1.1) to Molecular Dynamics Simulations (5.2)—are not available.
Without specific computational data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations
Conformational Dynamics in Solution and Gas Phase
The study of conformational dynamics involves analyzing the different spatial arrangements (conformations) of a molecule and the energy barriers between them. The rotation around single bonds, such as the bond connecting the hydroxymethyl group to the benzimidazole (B57391) ring, is a key factor in the conformational landscape of (1,2-Dimethyl-1H-benzo[d]imidazol-6-yl)methanol.
While specific studies on this molecule are not present in the reviewed literature, the standard approach involves computational modeling. To determine conformational flexibility, a molecular energy profile can be generated using semi-empirical or DFT calculations by systematically rotating specific torsion angles—in this case, the C(ring)-C(methanol) bond—and calculating the corresponding energy. researchgate.net This allows for the identification of stable conformers (energy minima) and the transition states between them (energy maxima). Such analyses are performed for the molecule in the gas phase (an isolated state) and in various solvents to understand how the environment influences conformational preference. researchgate.net For instance, in related heterocyclic compounds, the conformation can be significantly influenced by intermolecular hydrogen bonding in the crystal lattice, which may differ from the lowest-energy conformation in the gas phase or in solution. nih.gov
Solvent Effects on Molecular Properties
Solvents can significantly alter the geometric and electronic properties of a solute molecule. Theoretical chemistry accounts for these effects using various solvent models. The energetic behavior of a compound like this compound in a solvent medium can be examined using methods like the Polarizable Continuum Model (PCM). researchgate.net
In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of properties such as molecular geometry, electronic spectra, and dipole moment in the presence of a solvent, providing insights into solute-solvent interactions. researchgate.net Studies on related benzimidazole derivatives often perform DFT calculations in different solvents to predict how properties like UV-visible absorption spectra might shift, which is crucial for understanding the solvatochromic behavior of the compound. researchgate.net
Reactivity Studies and Reaction Mechanism Elucidation
Computational methods are instrumental in understanding how and why chemical reactions occur. They provide a molecular-level picture of the reaction pathway, including the structures of transition states and intermediates.
Although a specific transition state analysis for reactions involving this compound was not found, the general methodology is well-established. DFT calculations are used to locate the transition state structures along a proposed reaction coordinate. A key step is frequency calculation, which confirms a structure as a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction path. mdpi.com
Once the reactants, products, and transition states are optimized, the activation energy (Ea) can be calculated. researchgate.net This information helps in determining the feasibility of a reaction pathway and understanding the factors that control the reaction rate. For the synthesis of benzimidazole derivatives, computational studies can help elucidate whether the reaction is under thermodynamic or kinetic control. researchgate.net
Benzimidazole derivatives undergo various reactions, including N-alkylation and complexation with metal ions. Computational studies can provide deep insights into the mechanisms of these processes. For the derivatization of the benzimidazole core, calculations can model the reaction of the N-H proton with a base, followed by nucleophilic attack on an electrophile. tsijournals.com
Furthermore, Natural Bond Orbital (NBO) analysis is a powerful technique used to examine charge transfer processes and interactions between bonds. acs.orgresearchgate.net In the context of complexation, NBO analysis can elucidate the nature of the coordinate bond between the nitrogen atoms of the imidazole (B134444) ring and a metal center, quantifying the donor-acceptor interactions that stabilize the complex. researchgate.net
Applications in Advanced Materials Science and Engineering
Fabrication of Organic Functional Materials
Benzimidazole (B57391) derivatives are integral components in the synthesis of various organic functional materials. Their inherent properties, such as high thermal stability and tunable electronic characteristics, make them suitable for applications in organic electronics. The synthesis of such materials often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, a process that allows for the introduction of various functional groups to the benzimidazole core. mdpi.com This functionalization is key to tailoring the material's properties for specific applications. For instance, the introduction of chromophoric or electroactive moieties can impart desired optical or electronic functionalities.
Integration into Polymer Matrices and Composite Materials
Development of Optoelectronic Materials
The development of advanced optoelectronic materials is a key area where benzimidazole derivatives have shown significant promise. Their conjugated π-system allows for efficient charge transport and luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) devices.
The benzimidazole chromophore is known for its fluorescent properties, which can be modulated by introducing different substituents. nih.gov This tunability makes benzimidazole derivatives attractive for the development of fluorescent probes for chemical sensing and biological imaging. For example, derivatives of 2-(p-tolyl)-1H-benzo[d]imidazole have been synthesized and shown to exhibit a "turn-on" fluorescence response in the presence of specific analytes like cysteine, making them useful as chemosensors. nih.gov The emission properties of these materials are influenced by factors such as solvent polarity and the nature of the substituents on the benzimidazole ring.
Table 1: Photophysical Properties of a Representative Benzimidazole Derivative
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Application |
|---|---|---|---|
| 2-(p-tolyl)-1H-benzo[d]imidazole | 265 nm | 357 nm | Cysteine detection |
Data sourced from a study on a related benzimidazole derivative for illustrative purposes. nih.gov
Benzimidazole derivatives are a class of organic materials that have been investigated for their nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of benzimidazole-based molecules arises from their asymmetric charge distribution and extended π-conjugation. Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to predict the NLO properties of various benzimidazole derivatives. acs.orgnih.gov These studies have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability (β), a key parameter for second-order NLO activity. nih.gov
Table 2: Calculated NLO Properties of Substituted Benzimidazole Derivatives
| Compound Derivative | Dipole Moment (D) | Average Polarizability (⟨α⟩ x 10⁻²³ esu) | First Hyperpolarizability (β_tot x 10⁻³⁰ esu) |
|---|---|---|---|
| 2a | 4.15 | 4.198 | 3.120 |
| 2b | 7.49 | 4.614 | 9.871 |
| 2c | 6.24 | 4.142 | 5.432 |
| 2d | 2.33 | 4.866 | 1.987 |
| 2e | 3.04 | 5.379 | 15.234 |
Data represents theoretical calculations for a series of N-1-sulfonyl substituted 2-substituted benzimidazoles for illustrative purposes. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Future research on the synthesis of (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanol would likely focus on improving efficiency, selectivity, and environmental sustainability, moving beyond traditional multi-step procedures that may involve harsh conditions. nih.gov Modern synthetic strategies for benzimidazole (B57391) derivatives emphasize green chemistry principles, such as the use of non-toxic catalysts and solvents, shorter reaction times, and higher yields. chemmethod.com
Key areas for development could include:
Green Catalysts and Solvents: The use of eco-friendly catalysts, such as zinc triflate or ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol (PEG), could offer a more sustainable route to this compound. chemmethod.com Aqueous boric acid solutions have also been used for the convenient synthesis of other benzimidazoles at room temperature. chemmethod.com
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for the synthesis of N-substituted benzimidazoles. nih.gov
Selective Functionalization: Research into methods for the selective functionalization at specific positions on the benzimidazole ring would allow for the precise and controlled synthesis of derivatives like this compound. rsc.org
| Synthetic Approach | Potential Advantages |
| One-Pot Synthesis | Reduced waste, increased efficiency, lower cost |
| Green Catalysts | Environmentally friendly, milder reaction conditions |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields |
| Selective Functionalization | Precise control over molecular structure |
Exploration of Advanced Characterization Techniques for Intricate Structural Details
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for understanding its potential applications. While standard techniques like NMR and mass spectrometry are foundational, future research would benefit from more advanced characterization methods.
Advanced techniques that could be employed include:
Single-Crystal X-ray Diffraction: This technique would provide the most definitive information about the compound's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for computational modeling and understanding structure-activity relationships. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the compound's elemental composition, confirming its identity with high confidence. tsijournals.com
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could be used to unambiguously assign all proton and carbon signals, providing detailed insights into the molecule's connectivity.
Computational Spectroscopy: The combination of experimental spectroscopic data with computational predictions (e.g., DFT calculations of NMR chemical shifts) can provide a more robust and detailed structural elucidation. nih.gov
Innovative Computational Models for Predictive Material Design
Computational chemistry is an increasingly powerful tool for predicting the properties of new molecules and guiding experimental research. For a novel compound like this compound, computational models could be used to predict a wide range of properties and potential applications.
Emerging computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict the compound's geometry, electronic structure, and spectroscopic properties. acs.org This information can help to understand its reactivity and potential for use in electronic materials.
Quantitative Structure-Activity Relationship (QSAR) Models: If a series of related compounds were synthesized, 2D and 3D-QSAR models could be developed to predict their biological activity based on their chemical structure. researchgate.net
Molecular Docking and Dynamics Simulations: These methods can be used to predict how the compound might interact with biological targets, such as enzymes or receptors. This is a crucial step in the rational design of new drugs. doi.org
Machine Learning Models: Machine learning algorithms can be trained on existing data for benzimidazole derivatives to predict properties such as anti-corrosion efficiency or other material characteristics. doi.org
| Computational Method | Predicted Properties |
| Density Functional Theory (DFT) | Geometry, electronic structure, spectroscopic properties |
| QSAR Models | Biological activity |
| Molecular Docking/Dynamics | Binding affinity to biological targets |
| Machine Learning | Material properties (e.g., anti-corrosion) |
Discovery of Unconventional Applications in Pure and Applied Chemistry
The benzimidazole scaffold is known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov Future research into this compound could uncover novel applications in both pure and applied chemistry.
Potential areas of exploration include:
Medicinal Chemistry: The compound could be screened for a variety of biological activities. The specific substitution pattern may lead to novel interactions with biological targets. Benzimidazoles have been investigated as urease inhibitors and anticancer agents that target topoisomerase I. nih.govnih.gov
Materials Science: Benzimidazoles have applications as corrosion inhibitors and have been incorporated into polymers to enhance their thermal stability. doi.orgresearchgate.net The properties of this compound in these areas could be investigated.
Chemosensors: The benzimidazole nucleus can be functionalized to create fluorescent chemosensors for the detection of specific ions or molecules.
Ligands in Catalysis: Benzimidazole derivatives can act as ligands for metal catalysts, which are used in a wide range of organic reactions. researchgate.net
The exploration of these future directions and emerging research areas will be crucial in uncovering the full potential of this compound and related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (1,2-dimethyl-1H-benzo[d]imidazol-6-yl)methanol, and how are intermediates characterized?
- Synthesis : A copper-catalyzed/hypervalent iodine(III)-mediated oxidative dimerization is frequently used to construct the benzoimidazole core. For example, aminophenol substrates can dimerize to form phenoxazine intermediates, followed by cyclization to yield the target structure .
- Characterization : Intermediate purity is confirmed via TLC, while final compounds are validated using FT-IR (e.g., νmax 3328 cm<sup>-1</sup> for -NH stretch), <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), and LCMS (e.g., [M+H]<sup>+</sup> 350.42 observed vs. 350.69 calculated) .
Q. How is the molecular structure of this compound resolved, and what key structural features influence its reactivity?
- Structural Analysis : X-ray crystallography or DFT-based computational models reveal a planar benzoimidazole ring with a hydroxymethyl substituent at position 5. The 1,2-dimethyl groups sterically hinder electrophilic substitution at adjacent positions, directing reactivity toward the hydroxyl group or the N3 atom .
- Reactivity : The hydroxyl group participates in esterification or oxidation reactions (e.g., to aldehydes), while the imidazole nitrogen can coordinate with metals or engage in hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound derivatives, and what contradictions exist in reported data?
- Methodology :
- Antimicrobial/Antiparasitic Assays : Compounds are screened against M. tuberculosis H37Rv (MIC determination via microplate Alamar Blue assay) or nematodes (paralysis time measurement in Pheretima posthuma) .
- Anticancer Activity : Pd(II) complexes derived from benzoimidazole ligands are tested for antiproliferative effects using MTT assays, with IC50 values compared against cisplatin .
- Data Contradictions : Discrepancies in MIC values (e.g., 1.81–10.92 µM for Mtb) may arise from substituent electronic effects (electron-withdrawing vs. donating groups) or assay conditions (aerobic vs. hypoxic environments). Cross-validation using isogenic bacterial strains or in vivo models is recommended .
Q. What computational strategies are used to predict the interaction of this compound with biological targets?
- Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite identifies binding poses in enzyme active sites (e.g., CK1δ/ε kinases or pancreatic lipase). The hydroxymethyl group often forms hydrogen bonds with catalytic residues (e.g., Ser152 in lipase), while the benzoimidazole core engages in π-π stacking .
- DFT Calculations : Electron density functional theory (e.g., B3LYP/6-31G*) optimizes the compound’s geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
Q. How can fluorescence properties of this compound derivatives be modulated for imaging applications?
- Design Principles : Substituents at position 2 (e.g., aryl groups) extend conjugation, shifting emission from UV (370 nm) to blue (450 nm). Electron-donating groups (e.g., -OCH3) enhance quantum yield by reducing non-radiative decay .
- Applications : Fluorescent derivatives serve as probes for cellular imaging (e.g., tracking drug uptake in cancer cells) or environmental sensing (e.g., metal ion detection via quenching) .
Q. What are the challenges in synthesizing metal complexes of this compound, and how do they enhance bioactivity?
- Synthesis : Ligand deprotonation (e.g., using NaH) facilitates coordination with Pd(II) or Pt(II) salts. Challenges include maintaining solubility in non-polar solvents and avoiding ligand oxidation during complexation .
- Bioactivity Enhancement : Metal coordination improves membrane permeability and stabilizes the ligand’s bioactive conformation. For example, Pd(II) complexes show 10-fold higher antiproliferative activity than free ligands against MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
